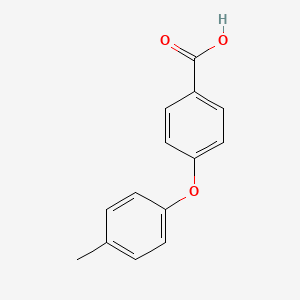

4-(4-Methylphenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157595. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDYPMNXCDXNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303263 | |

| Record name | 4-(4-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-65-0 | |

| Record name | 21120-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Methylphenoxy)benzoic Acid (CAS: 21120-65-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(4-Methylphenoxy)benzoic acid, also known by its synonym 4-(p-tolyloxy)benzoic acid, is a diaryl ether derivative that has garnered significant interest as a versatile chemical intermediate.[1][2] Its molecular architecture, featuring a rigid biphenyl ether scaffold functionalized with a reactive carboxylic acid group and a methyl-substituted terminal phenyl ring, makes it a valuable building block in diverse high-value chemical sectors. This guide provides a comprehensive technical overview of its properties, synthesis methodologies, and key applications, with a focus on the practical insights required for laboratory and developmental research. The compound's utility spans from the synthesis of high-performance polymers and agrochemicals to its emerging role as a scaffold in medicinal chemistry.[1][3]

Physicochemical and Structural Characteristics

The compound presents as an off-white to white solid powder or crystalline substance.[1][4] Its core properties are summarized in the table below, providing essential data for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 21120-65-0 | [1][5] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][5] |

| Molecular Weight | 228.24 g/mol | [2][6] |

| Appearance | Off-white amorphous powder / White to Almost white powder to crystalline | [1][4] |

| Melting Point | 176-183 °C | [1][2] |

| Boiling Point | 375.3±25.0 °C (Predicted) | [2] |

| Density | 1.208±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.36±0.10 (Predicted) | [2] |

| SMILES String | Cc1ccc(Oc2ccc(cc2)C(O)=O)cc1 | |

| InChI Key | DCDYPMNXCDXNJZ-UHFFFAOYSA-N |

Synthesis Methodologies: A Mechanistic Perspective

The construction of the diaryl ether linkage is the central challenge in synthesizing this compound. Several robust methods are employed, with the choice often dictated by starting material availability, scale, and desired purity.

Ullmann Condensation: The Cornerstone of Diaryl Ether Synthesis

The Ullmann condensation is a classical and highly effective method for forming C(aryl)-O bonds.[7] It involves the copper-catalyzed reaction between an aryl halide and a phenol, typically in the presence of a base.[7] For the synthesis of this compound, this translates to the coupling of p-cresol with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid).

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are preferred as they are the active catalytic species. The use of inexpensive ligands can significantly accelerate the reaction, allowing for milder conditions and tolerance of a wider range of functional groups.[8]

-

Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial.[8][9] It serves to deprotonate the phenol (p-cresol), generating the more nucleophilic phenoxide ion required for the substitution reaction.

-

Solvent: High-boiling point, non-polar solvents like toluene or xylene are often effective, though polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) can also be used depending on the specific catalyst system.[9][10]

Caption: Ullmann condensation pathway for diaryl ether formation.

Synthesis via Nitrile Hydrolysis

An alternative and effective route begins with the formation of the diaryl ether linkage using a nitrile-functionalized aryl halide, such as 4-fluorobenzonitrile or 4-chlorobenzonitrile.[11] The resulting 4-(4-methylphenoxy)benzonitrile intermediate is then hydrolyzed to the desired carboxylic acid. This two-step approach is advantageous as the nitrile group is stable under many ether synthesis conditions and can be efficiently converted in the final step.

This protocol is a self-validating system where the successful conversion can be monitored by the disappearance of the nitrile peak in IR spectroscopy and confirmed by the pH change upon acidification, leading to the precipitation of the carboxylic acid product.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mmol of the 4-(4-methylphenoxy)benzonitrile derivative and 20 mmol of potassium hydroxide (KOH) in a mixture of 0.6 mL of methanol (MeOH) and 2.6 mL of ethanol (EtOH).

-

Oxidative Hydrolysis: To the solution, add 1.0 mL of 30% hydrogen peroxide (H₂O₂) dropwise.

-

Scientist's Insight: The combination of KOH and H₂O₂ in an alcoholic solvent facilitates the efficient and relatively rapid hydrolysis of the aromatic nitrile to the corresponding carboxylate salt.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4.5 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Acidification: After cooling the mixture to room temperature, carefully acidify it to pH 1 using 3M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

-

Extraction: Extract the product from the aqueous mixture using dichloromethane (CH₂Cl₂).

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Caption: Two-step synthesis via nitrile intermediate and subsequent hydrolysis.

Applications in Research and Development

The unique structure of this compound makes it a valuable component in several areas of materials science and medicinal chemistry.

-

Polymer Chemistry: This compound serves as a key monomer or additive in the production of high-performance polymers.[1] Its rigid diaryl ether backbone contributes to enhanced thermal stability and mechanical properties, which are critical for materials used in the automotive and aerospace industries.[1] For example, related phenoxyphenoxy benzoic acid structures are used to synthesize specialty thermoplastics like polyether ether ketone (PEEK).[12]

-

Pharmaceuticals and Drug Discovery: The diaryl ether motif is a privileged scaffold in medicinal chemistry. This compound acts as a building block in the synthesis of potential therapeutics, particularly in the development of anti-inflammatory medications where it can improve solubility and bioavailability.[1] Analogous substituted benzoic acid derivatives have been identified as potent inhibitors of enzymes like protein phosphatase Slingshot, which is implicated in cancer cell migration, highlighting the potential for this scaffold in targeted therapies.[13]

-

Agrochemicals: It is utilized as an intermediate in the synthesis of herbicides and pesticides.[1] The phenoxyacetic acid family, which shares structural similarities, includes well-known herbicides, demonstrating the biological activity of this chemical class in agricultural applications.[14]

-

Liquid Crystal Research: Benzoic acid derivatives are fundamental to the design of thermotropic liquid crystals.[15] The rigid core of this compound, combined with the ability of the carboxylic acid group to form stable hydrogen-bonded dimers, effectively elongates the molecular structure. This self-assembly is a key driver for the formation of calamitic (rod-like) liquid crystalline phases, such as nematic and smectic phases, which are essential for display technologies.[15][16]

Safety and Handling

Proper handling of this compound is essential in a research environment. The compound should be stored in a dry, sealed container at room temperature.[2]

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312 |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Hazardous to the Aquatic Environment, Acute (Category 1) | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life. | P273 |

Data sourced from Sigma-Aldrich and ChemicalBook.[2]

Recommended Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask (e.g., N95).

-

Hand Protection: Chemical-resistant gloves.

-

Eye Protection: Safety glasses or goggles.

Conclusion

This compound (CAS 21120-65-0) stands out as a chemical intermediate of significant utility. Its synthesis is achievable through robust and well-established organometallic and hydrolytic pathways, primarily the Ullmann condensation and nitrile hydrolysis. The combination of a diaryl ether core and a carboxylic acid handle provides a platform for innovation in polymer science, agrochemical development, and as a scaffold for novel therapeutics in drug discovery. Its role as a precursor in liquid crystal research further underscores its versatility. For the research scientist, a thorough understanding of its properties, synthesis, and safety is paramount to unlocking its full potential in creating next-generation materials and molecules.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

-

Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. Retrieved from [Link]

-

Chem-Impex. (n.d.). Ácido 4-(4-metoxifenoxi)benzoico. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylphenoxy)benzoic acid. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

"Gheorghe Asachi" Technical University of Iasi. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]

-

PubMed. (2011, May 20). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Retrieved from [Link]

-

YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]

-

Espacenet. (2004, September 8). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.

-

PubMed Central. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

-

Global Research Online. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

International Journal of Science and Research. (2022, May 31). Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 21120-65-0 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 21120-65-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 21120-65-0 [chemicalbook.com]

- 7. synarchive.com [synarchive.com]

- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 12. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]

- 13. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to 4-(p-Tolyloxy)benzoic acid: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-(p-Tolyloxy)benzoic acid. It moves beyond a simple data sheet to provide in-depth insights into the compound's structure, a field-tested synthetic protocol with mechanistic rationale, predictive analytical data for characterization, and a discussion of its applications as a privileged structural motif.

4-(p-Tolyloxy)benzoic acid, also known as 4-(4-Methylphenoxy)benzoic acid, is a diaryl ether, a class of compounds recognized for its prevalence in biologically active molecules and advanced polymers.[1][2] Its structure consists of a benzoic acid moiety and a p-cresol (4-methylphenol) moiety linked by an ether bridge at the para positions. This ether linkage is not merely a passive spacer; its bent geometry and rotational flexibility are crucial for how the molecule interacts with biological targets or organizes within a polymer matrix.

The carboxylic acid group provides a site for hydrogen bonding and salt formation, significantly influencing its solubility and potential for derivatization. The tolyl group's methyl substituent adds a lipophilic character to that end of the molecule.

Caption: 2D Structure of 4-(p-Tolyloxy)benzoic acid.

Table 1: Compound Identifiers and Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [3][4] |

| Synonyms | 4-(p-Tolyloxy)benzoic acid | [3][4][5] |

| CAS Number | 21120-65-0 | [3][4] |

| Molecular Formula | C₁₄H₁₂O₃ | [3][4] |

| Molecular Weight | 228.24 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 178-185 °C | [4][6] |

| pKa (Predicted) | 4.36 ± 0.10 | [6] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, chloroform. | [7][8] |

| SMILES | Cc1ccc(Oc2ccc(cc2)C(O)=O)cc1 | [4] |

| InChI Key | DCDYPMNXCDXNJZ-UHFFFAOYSA-N |[4] |

Synthesis and Mechanistic Insights

The construction of the diaryl ether bond is the key challenge in synthesizing this molecule. The most robust and widely employed method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[9][10] This reaction couples a phenol with an aryl halide.

Core Reaction: 4-Halobenzoic acid + p-Cresol —(Cu catalyst, Base)→ 4-(p-Tolyloxy)benzoic acid

Mechanistic Rationale: The classical Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper).[11] Modern protocols utilize ligands to stabilize the copper(I) catalyst, facilitating the catalytic cycle at lower temperatures. The cycle is generally understood to involve:

-

Base Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol (p-cresol) to form the more nucleophilic phenoxide.

-

Coordination: The phenoxide coordinates to the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (e.g., 4-iodobenzoic acid) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired C-O bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the cycle.

The choice of reagents is critical. An aryl iodide or bromide is preferred over a chloride for the halide component due to the C-I and C-Br bonds being weaker and more susceptible to oxidative addition.[12] An inexpensive base like potassium carbonate is often sufficient, particularly in a polar aprotic solvent like DMF or NMP, which helps to solubilize the salts and intermediates.[12][13]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. arkat-usa.org [arkat-usa.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to C14H12O3: Isomeric Diversity in Drug Development

Abstract: The molecular formula C14H12O3, with a molecular weight of approximately 228.24 g/mol , represents a fascinating crossroads of chemistry and pharmacology.[1][2] This formula does not describe a single entity but rather a diverse collection of isomers, each possessing unique structural arrangements that dictate profound differences in physicochemical properties, biological activities, and therapeutic applications. This guide provides an in-depth technical exploration of key C14H12O3 isomers relevant to researchers, scientists, and drug development professionals. We will delve into the distinct characteristics of prominent isomers such as the celebrated nutraceutical trans-resveratrol, the widely used UV filter oxybenzone, and the versatile fragrance component benzyl salicylate. The narrative will focus on the causal relationships between molecular structure and function, validated analytical methodologies for isomer differentiation, and the mechanistic underpinnings of their biological effects, grounded in authoritative references.

The Significance of Isomerism in C14H12O3

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[3] This structural variance is not a trivial distinction; it is fundamental to a molecule's interaction with biological systems.[4][5] For the formula C14H12O3, isomers can be structural (constitutional), where atoms are connected in a different order, or stereoisomers, where connectivity is the same but the spatial orientation differs.[3]

These differences can lead to vastly different pharmacological and toxicological profiles.[5] One isomer might be a potent therapeutic agent, while another could be inactive or even harmful.[6] Therefore, the ability to separate, identify, and characterize specific isomers is a critical competency in drug development and chemical safety assessment.[7][8] This guide will explore the practical implications of this isomerism through the lens of scientifically and commercially significant C14H12O3 compounds.

Comparative Analysis of Key C14H12O3 Isomers

To appreciate the diversity encapsulated by C14H12O3, we will focus on three prominent, structurally distinct isomers: trans-Resveratrol, Oxybenzone (Benzophenone-3), and Benzyl Salicylate. Their properties are summarized below.

| Property | trans-Resveratrol | Oxybenzone (Benzophenone-3) | Benzyl Salicylate |

| IUPAC Name | (E)-5-(4-hydroxystyryl)benzene-1,3-diol | (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone[9] | Benzyl 2-hydroxybenzoate |

| CAS Number | 501-36-0[2] | 131-57-7[9] | 118-58-1[10] |

| Molecular Weight | 228.24 g/mol [1] | 228.25 g/mol [11] | 228.24 g/mol [12] |

| Structure Type | Stilbenoid, Polyphenol[1] | Benzophenone, Aromatic Ketone[13] | Salicylic Acid Ester[14] |

| Appearance | Off-white powder | Pale-yellow crystals[13] | Colorless to pale yellow liquid[12][14] |

| Melting Point | ~261-264 °C | ~62-64 °C[15] | ~-24 °C[14] |

| Solubility | Slightly soluble in water, soluble in ethanol. | Insoluble in water, soluble in organic solvents.[15] | Slightly soluble in water, miscible with alcohol and ether.[10][14] |

| Primary Application | Dietary supplement, antioxidant.[2][16] | UV filter in sunscreens and cosmetics.[13][17] | Fragrance fixative, solvent, UV absorber.[12][14] |

In-Depth Profile: trans-Resveratrol

trans-Resveratrol is a naturally occurring polyphenol found in the skin of grapes, blueberries, and other plants.[2] It has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and anti-aging properties.[18][19]

Biological Activity and Mechanism of Action

The biological effects of resveratrol are extensive and have been linked to its ability to modulate various cellular signaling pathways.[16] One of the most studied mechanisms is its activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[20][21][22]

SIRT1 Activation Pathway: SIRT1 plays a crucial role in regulating cellular processes like DNA repair, inflammation, and metabolism.[22] Resveratrol is believed to allosterically activate SIRT1, leading to the deacetylation of various downstream targets.[20] These targets include transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p53.[20][23] By deacetylating NF-κB, SIRT1 can suppress the expression of pro-inflammatory genes.[20][23]

Caption: Resveratrol activates SIRT1, which deacetylates and inactivates NF-κB, suppressing inflammation.

This anti-inflammatory action is a cornerstone of resveratrol's therapeutic potential in various diseases.[20][23] Studies have shown that resveratrol can ameliorate inflammation in conditions like diabetes and neurodegenerative diseases by activating SIRT1.[23][24]

In-Depth Profile: Oxybenzone (Benzophenone-3)

Oxybenzone is a synthetic compound widely used in sunscreens and personal care products for its ability to absorb UV radiation.[13][25] It provides broad-spectrum protection against both UVB and some UVA rays.[17]

Mechanism of Action as a UV Filter

Oxybenzone's function relies on its molecular structure, which allows it to absorb high-energy UV photons. Upon absorption, the molecule is promoted to an excited electronic state. It then rapidly dissipates this energy as heat, returning to its ground state without undergoing chemical degradation. This photochemical process effectively converts harmful UV radiation into harmless thermal energy on the skin's surface.

Considerations in Drug Development and Environmental Safety

While an effective UV absorber, oxybenzone has become a subject of scientific and regulatory scrutiny.[25] Concerns have been raised about its potential as an endocrine-disrupting chemical and its environmental impact, particularly on coral reefs.[11][17] Studies have suggested links between oxybenzone and coral bleaching, leading to bans on oxybenzone-containing sunscreens in several regions.[13][17] These factors are critical considerations for professionals in drug and cosmetic formulation, highlighting the need for a holistic view of a compound's lifecycle and impact.

In-Depth Profile: Benzyl Salicylate

Benzyl salicylate is an ester of benzyl alcohol and salicylic acid.[14] It is valued in the fragrance and cosmetic industries for its mild, sweet-floral scent and its excellent properties as a fixative, which helps to prolong the longevity of a fragrance.[10][12]

Applications and Physicochemical Rationale

Benzyl salicylate's utility stems from its relatively high boiling point and its ability to act as a solvent for other fragrance components, such as synthetic musks.[14] Its molecular structure also allows it to absorb UV light, providing a secondary benefit of protecting products from photodegradation and offering some level of sun protection in formulations.[12][25] Its classification as an ester makes it chemically stable under normal conditions, though it can be susceptible to hydrolysis under strong acidic or basic conditions.[14]

Analytical Methodologies for Isomer Differentiation

Distinguishing between isomers of C14H12O3 is paramount for quality control, research, and ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for this purpose.[6][7][26]

Experimental Protocol: Isocratic RP-HPLC for C14H12O3 Isomer Analysis

This protocol provides a validated method for the separation and quantification of trans-resveratrol and oxybenzone.

Objective: To achieve baseline separation of trans-resveratrol and oxybenzone using a simple, isocratic Reverse-Phase HPLC method with UV detection.

1. Materials and Reagents:

-

trans-Resveratrol reference standard (>99% purity)

-

Oxybenzone reference standard (>99% purity)

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Orthophosphoric acid (OPA) or Sulfuric acid

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[27][28]

2. Instrumentation:

-

HPLC system with an isocratic pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[28][29]

3. Chromatographic Conditions:

-

Mobile Phase: Methanol:Water (e.g., 70:30 v/v), acidified with 0.05% OPA.[28][29] The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min[29]

-

Column Temperature: 30°C[29]

-

Injection Volume: 20 µL[28]

-

Detection Wavelength: 306 nm for trans-resveratrol and ~288 nm for oxybenzone. A DAD is ideal for monitoring both.[29]

4. Standard Preparation:

-

Prepare individual stock solutions of trans-resveratrol and oxybenzone (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare a mixed working standard solution containing a known concentration of each analyte (e.g., 10 µg/mL) using the mobile phase as the diluent.[29][30]

5. Sample Preparation:

-

Dissolve the sample containing the analytes in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

6. Analysis Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the mixed standard solution to determine the retention times and peak areas for each isomer.

-

Inject the prepared sample solution.

-

Quantify the analytes in the sample by comparing their peak areas to those of the standards.

Rationale for Experimental Choices:

-

C18 Column: The nonpolar stationary phase is ideal for retaining and separating the moderately nonpolar C14H12O3 isomers.

-

Methanol/Water Mobile Phase: This common reverse-phase eluent allows for fine-tuning of polarity to achieve optimal separation. The more nonpolar compound (oxybenzone) will typically have a longer retention time than the more polar resveratrol.

-

Acidification: Adding a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl groups on resveratrol, resulting in sharper, more symmetrical peaks and improved reproducibility.

-

UV Detection: The aromatic nature of all C14H12O3 isomers makes them strong chromophores, allowing for sensitive detection using UV spectroscopy.

Workflow Diagram

Caption: A standard workflow for the analytical separation of C14H12O3 isomers using HPLC.

Conclusion and Future Perspectives

The molecular formula C14H12O3 serves as a compelling example of how isomeric diversity directly impacts scientific and commercial applications in the pharmaceutical and chemical industries. From the life-extending potential of resveratrol to the protective qualities of oxybenzone, the specific arrangement of twelve carbon, twelve hydrogen, and three oxygen atoms creates molecules with profoundly different functions.[22] For the drug development professional, a deep understanding of this isomerism is not merely academic; it is essential for innovation, safety, and efficacy. Future research will undoubtedly uncover new isomers of C14H12O3 and further elucidate the complex biological activities of known ones, continuing to enrich the chemical landscape available for therapeutic intervention. The analytical protocols and mechanistic insights provided in this guide serve as a foundational framework for professionals navigating this complex and rewarding field.

References

- Vertex AI Search. Benzyl salicylate (CAS 118-58-1): Odor profile, Properties, & IFRA compliance.

- Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflamm

- Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights. PMC.

- Fortifying the link between SIRT1, resver

- Understanding Benzyl Salicylate (CAS 118-58-1): Properties, Uses, and Sourcing. ChemAnalyst.

- Resver

- Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. PubMed Central.

- Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide. Chemical Bull.

- What is Benzyl Salicylate? Cosmetic usage, alternatives, and regulatory insights.

- BENZYL SALICYLATE.

- SIRT1, resveratrol and aging. Frontiers in Endocrinology.

- Direct HPLC Analysis of Quercetin and trans-Resveratrol in Red Wine, Grape, and Winemaking Byproducts. Journal of Agricultural and Food Chemistry.

- HPLC Method for Analysis of Trans-Resveratrol on Newcrom R1 Column. SIELC Technologies.

- Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer's Disease. PubMed Central.

- Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form and it.

- Oxybenzone - Product D

- Analytical Method Development and Validation for Estimation of Resveratrol in Bulk Dosage Forms by HPLC. International Journal of Pharmaceutical Sciences Review and Research.

- Resveratrol | C14H12O3.

- 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632. PubChem.

- Resveratrol: A Review on the Biological Activity and Applic

- Resveratrol and its biological actions. Semantic Scholar.

- Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans.

- Oxybenzone. Wikipedia.

- Oxybenzone. ChemBK.

- Oxybenzone. American Chemical Society.

- Bioanalytical Method Development: Isomers. BioPharma Services.

- Isomers and Isomerism.

- Biorelevant physicochemical profiling of (E)- and (Z)-resveratrol determined from isomeric mixtures. Journal of Pharmaceutical and Biomedical Analysis.

- Development of New Stereoisomeric Drugs. FDA.

- A review of drug isomerism and its significance. PubMed Central.

- Analytical Sciences Digital Library. Chapter 12.

- What are the physical properties of structural isomers?. Quora.

- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.

- Chemical structure of Res (molecular formula: C14H12O3).

- Chemical structure of resveratrol (C14H12O3, molecular weight = 228.24).

- Separation and determination of cresol isomers (Ortho, Meta, Para).

- US4514574A - Process for separating isomeric mixtures.

- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism.

Sources

- 1. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. supremepharmatech.com [supremepharmatech.com]

- 3. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molnar-institute.com [molnar-institute.com]

- 7. asdlib.org [asdlib.org]

- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

- 9. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scent.vn [scent.vn]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. Oxybenzone - Wikipedia [en.wikipedia.org]

- 14. Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide [chemicalbull.com]

- 15. chembk.com [chembk.com]

- 16. mdpi.com [mdpi.com]

- 17. acs.org [acs.org]

- 18. Resveratrol and its biological actions | Semantic Scholar [semanticscholar.org]

- 19. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]

- 21. Fortifying the link between SIRT1, resveratrol and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]

- 23. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 25. slate.greyb.com [slate.greyb.com]

- 26. chemijournal.com [chemijournal.com]

- 27. HPLC Method for Analysis of Trans - Resveratrol on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 28. ijper.org [ijper.org]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(4-Methylphenoxy)benzoic acid in Various Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 4-(4-Methylphenoxy)benzoic acid (also known as 4-(p-Tolyloxy)benzoic acid). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing the dissolution of this bi-functional aromatic molecule. Recognizing the scarcity of published quantitative solubility data for this specific compound, this guide focuses on empowering the researcher with robust, field-proven experimental protocols to determine solubility in a variety of solvent systems. We present a detailed, step-by-step methodology, from solvent selection to quantitative analysis, ensuring a self-validating and reproducible workflow. The causality behind experimental choices is explained, grounding the practical steps in fundamental physicochemical principles.

Introduction to this compound

This compound is an aromatic carboxylic acid with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of approximately 228.25 g/mol .[1][2] Its structure, featuring a benzoic acid moiety linked to a methylphenoxy group via an ether linkage, imparts a unique combination of polarity and lipophilicity. This compound serves as a versatile intermediate and building block in various fields. In pharmaceuticals, it is explored in the development of anti-inflammatory medications, where solubility directly impacts formulation and bioavailability.[1] In polymer chemistry, it is used as an additive to enhance the thermal stability and mechanical properties of high-performance polymers.[1]

Understanding the solubility of this compound is paramount for its effective application. In drug development, solubility dictates the choice of formulation strategies, impacts absorption and distribution, and is a critical parameter in preclinical evaluation. In materials science, solubility in organic solvents is crucial for processing, casting films, and creating homogeneous blends.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated, thermodynamically stable solution. The principle of "like dissolves like" is a foundational concept for predicting solubility.[3]

2.1. Physicochemical Properties of this compound

Several key properties of the molecule itself govern its solubility behavior:

-

Molecular Structure: The molecule possesses both a nonpolar region (the tolyl and phenyl rings) and polar functional groups (the carboxylic acid and ether linkage). The large, non-polar surface area suggests a preference for non-polar organic solvents.

-

Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Melting Point: The compound has a reported melting point in the range of 176-183 °C.[1] A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

2.2. Influence of Solvent Properties

The choice of solvent is critical and solubility can be predicted based on the following solvent characteristics:

-

Polarity: Polar solvents, particularly those capable of hydrogen bonding (e.g., alcohols, water), will interact favorably with the carboxylic acid group. Non-polar solvents (e.g., hexane, toluene) will interact primarily with the aromatic rings.

-

Dielectric Constant: Solvents with a high dielectric constant can better solvate the ions formed if the carboxylic acid dissociates.

-

pH (for Aqueous Systems): In aqueous solutions, the pH will determine the ionization state of the carboxylic acid.

-

At pH values significantly below the pKa, the acid will be in its neutral, protonated form (-COOH), which is less water-soluble.

-

At pH values above the pKa, the acid will deprotonate to form the carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in water.[4] This is why carboxylic acids are often soluble in aqueous bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[3][4]

-

The logical relationship for selecting a solvent based on these principles is illustrated below.

Caption: Logical workflow for solvent selection based on solute-solvent interactions.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the Shake-Flask method, which measures the concentration of a saturated solution at equilibrium.[5] This protocol provides a self-validating system for obtaining accurate and reproducible data.

3.1. Materials and Equipment

-

This compound (Purity ≥ 99%)[1]

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Toluene, Hexane, 5% w/v NaOH, 5% w/v NaHCO₃) of analytical grade

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

3.2. Experimental Workflow

The overall process involves creating a saturated solution, separating the solid and liquid phases, and quantifying the dissolved solute.

Caption: Workflow for the experimental determination of solubility.

3.3. Detailed Step-by-Step Protocol

Causality Behind Choices: This protocol is designed to ensure that a true thermodynamic equilibrium is reached and that the subsequent analysis is accurate.

-

Preparation of Saturated Solution:

-

Action: Add an excess amount of this compound (e.g., ~50-100 mg) to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The key is to have undissolved solid remaining at the end.

-

Reasoning: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[6]

-

-

Equilibration:

-

Action: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration, typically 24 to 48 hours.

-

Reasoning: Continuous agitation facilitates the dissolution process. A long equilibration time (24-48 hours) is necessary to ensure the system reaches a thermodynamic steady state.[5] Temperature control is critical as solubility is highly temperature-dependent.[7]

-

-

Phase Separation:

-

Action: Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial.

-

Reasoning: This step is critical to separate the saturated solution from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Filtration is a standard and effective method.[6]

-

-

Sample Dilution and Quantification:

-

Action: Accurately pipette a known volume of the clear filtrate and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Reasoning: Direct analysis of a saturated solution is often not possible due to high concentrations. A precise, documented dilution is essential for accurate back-calculation.[8]

-

-

Analytical Method - Quantification by HPLC-UV:

-

Justification: HPLC is a highly robust, selective, and widely used technique for quantifying aromatic compounds like this compound.[8][9] It separates the analyte from potential impurities or degradation products, ensuring accurate measurement.

-

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ_max). Plot a graph of peak area versus concentration to create a calibration curve.

-

Sample Analysis: Inject the diluted filtrate sample into the HPLC system under the same conditions.

-

Calculation: Use the peak area of the sample and the equation from the linear regression of the calibration curve to determine the concentration in the diluted sample.

-

-

Example HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient of 0.1% Phosphoric acid in water (Solvent A) and Acetonitrile (Solvent B).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at λ_max (determine by scanning a standard solution, likely around 230-260 nm).

-

Injection Volume: 10 µL.

-

-

-

Final Calculation of Solubility:

-

Action: Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Reporting: Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was made.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] | Insoluble / Sparingly Soluble |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | Soluble |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | Very Soluble |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] | Soluble |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] | Soluble |

| Water | 10.2 | [Experimental Value] | [Calculated Value] | Practically Insoluble |

| 5% (w/v) NaHCO₃ (aq) | N/A | [Experimental Value] | [Calculated Value] | Soluble (Effervescence) |

| 5% (w/v) NaOH (aq) | N/A | [Experimental Value] | [Calculated Value] | Very Soluble |

Note: Experimental and Calculated Values are to be filled in by the researcher upon completion of the protocol.

Interpretation: The results should be interpreted in the context of the theoretical principles outlined in Section 2. For instance, high solubility in NaOH and NaHCO₃ confirms the acidic nature of the -COOH group and its salt-forming capability.[10] Solubility in toluene would be driven by the non-polar aromatic portions, while solubility in alcohols like ethanol would result from a combination of hydrogen bonding with the -COOH group and van der Waals interactions.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining a strong theoretical understanding with a detailed, validated experimental protocol, researchers can confidently generate the precise solubility data required for their specific applications in drug development, materials science, and chemical synthesis. The emphasis on causality and self-validating methodologies ensures that the data obtained is not only accurate but also defensible and fit for purpose.

References

- YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. (n.d.).

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- ChemicalBook. (2025). This compound | 21120-65-0.

- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Calgary. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). 2-(4-Methylphenoxy)benzoic acid.

- Chem-Impex. (n.d.). Ácido 4-(4-metoxifenoxi)benzoico.

- ChemicalBook. (n.d.). This compound | 21120-65-0.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 21120-65-0.

- Sigma-Aldrich. (2024).

- Benchchem. (n.d.).

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- ChemicalBook. (n.d.). This compound synthesis.

- ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents.

- Longdom Publishing. (n.d.).

- ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

Key literature and reviews on phenoxybenzoic acids

An In-depth Technical Guide to Phenoxybenzoic Acids: Synthesis, Biological Activity, and Analytical Methodologies

Introduction

Phenoxybenzoic acids are a class of organic compounds characterized by a phenoxy group linked to a benzoic acid scaffold. This diaryl ether structure serves as a versatile pharmacophore in medicinal chemistry and is a key structural motif in various biologically active molecules. Beyond their role as synthetic building blocks, they are also recognized as the primary metabolites of pyrethroid insecticides, making their detection a crucial aspect of environmental and occupational health monitoring[1][2][3]. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, covering the synthesis, diverse biological activities, structure-activity relationships, metabolic pathways, and analytical techniques related to phenoxybenzoic acids.

Part 1: Synthesis of Phenoxybenzoic Acids

The construction of the diaryl ether bond is the critical step in synthesizing phenoxybenzoic acids. Both classical and modern catalytic methods are employed, with the choice depending on substrate scope, reaction conditions, and desired yield.

Ullmann Condensation: A Classic Approach

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, is a traditional method for forming C-O bonds.[4][5][6] The reaction typically involves coupling an aryl halide with a phenol in the presence of a copper catalyst and a base at high temperatures.[4][7]

Causality of Experimental Choices:

-

Catalyst: Stoichiometric amounts of copper powder were historically used, but modern methods utilize catalytic amounts of soluble copper(I) salts (e.g., CuI) which offer better reactivity and reproducibility.[4][6] The catalyst facilitates the formation of a copper(I) phenoxide, the active nucleophile in the reaction.[8]

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are required to reach the high temperatures (often >200°C) needed to drive the reaction to completion.[4]

-

Base: A base such as KOH or K₂CO₃ is essential to deprotonate the phenol, generating the phenoxide nucleophile required for the coupling reaction.

Generalized Experimental Protocol: Ullmann Ether Synthesis

-

To a reaction vessel, add the selected phenol, aryl halide (e.g., p-chlorobenzoic acid), copper catalyst (e.g., CuI), and a base (e.g., potassium carbonate).[9]

-

Add a high-boiling polar solvent (e.g., tetralin or DMF).[9]

-

Heat the mixture to a high temperature (e.g., 150°C) under an inert atmosphere.[9]

-

Maintain the reaction for several hours, monitoring progress by TLC or LC-MS.[9]

-

Upon completion, cool the reaction mixture and perform an acidic workup to protonate the carboxylic acid.

-

Extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure phenoxybenzoic acid.[9]

Suzuki-Miyaura Coupling: A Modern Alternative

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[10][11][12] It offers milder reaction conditions, broader substrate scope, and higher yields compared to the Ullmann condensation.[13]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) complex is the active catalyst. It is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[11][12] The choice of phosphine ligands is critical to stabilize the catalyst and modulate its reactivity.[11]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[11][12]

-

Solvent: A variety of solvents can be used, often aqueous mixtures (e.g., ethanol/water), making the reaction more environmentally friendly.[13]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction flask, combine the aryl halide, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).[14]

-

Add a suitable solvent system (e.g., toluene, ethanol, and water).

-

Purge the system with an inert gas (e.g., Argon or Nitrogen).

-

Heat the reaction mixture (e.g., to 90°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.[14]

-

After cooling, perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Purify the final product via column chromatography.

Visualization of Synthetic Workflows

Caption: Comparison of Ullmann and Suzuki synthetic routes.

Part 2: Biological Activity and Therapeutic Potential

Phenoxybenzoic acid derivatives have been explored for a wide range of therapeutic applications, demonstrating significant activity in oncology, inflammation, and metabolic diseases.

Anticancer Activity

The phenoxybenzoic acid scaffold has proven to be a valuable template for the design of novel anticancer agents.

-

VEGFR-2 Inhibition: Certain 1,3,4-oxadiazole and benzamide derivatives of 3-phenoxybenzoic acid have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15] Inhibition of this tyrosine kinase blocks angiogenesis, a critical process for tumor growth and metastasis. One such compound, 4d, was shown to arrest hepatocellular carcinoma cells in the G2/M phase and induce apoptosis through both intrinsic and extrinsic pathways.[15]

-

HDAC Inhibition: Naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are key epigenetic regulators often dysregulated in cancer.[16][17] By inhibiting HDACs, these compounds can alter gene expression to suppress oncogenes, leading to cell growth inhibition, cell cycle arrest, and apoptosis.[16]

-

Induction of Apoptosis: A 4-(3,4,5-trimethoxyphenoxy)benzoic acid derivative demonstrated selective anti-proliferative and cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-468.[18] Its mechanism involves inducing cell-cycle arrest at the G2/M phase and triggering apoptosis, as evidenced by increased caspase-3 activity.[18]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory and Analgesic Activities

Derivatives of phenoxybenzoic acid have shown promising anti-inflammatory and analgesic properties, often linked to the inhibition of key enzymes in the arachidonic acid pathway.[19][20]

-

Dual COX/5-LO Inhibition: The hydrazone moiety has been identified as a key pharmacophore for inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LO), enzymes responsible for producing pro-inflammatory prostaglandins and leukotrienes.[20]

-

Selective COX-2 Inhibition: Novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors.[21] This selectivity is crucial as it provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[21] Certain compounds significantly reduced paw edema and levels of inflammatory mediators like TNF-α and PGE-2 in animal models.[21]

Metabolic Disease Applications

The structural versatility of phenoxybenzoic acids has also led to their investigation for treating metabolic disorders. Certain 3-phenoxybenzoic acid derivatives were found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity.[22] PPARγ is a key regulator of glucose and lipid metabolism, and its agonists are used to treat type 2 diabetes. The same study also identified compounds capable of activating glucokinase and inhibiting protein glycation, further highlighting their potential in diabetes management.[22]

Part 3: Structure-Activity Relationships (SAR)

Understanding the Structure-Activity Relationship (SAR) is critical for optimizing the potency and selectivity of phenoxybenzoic acid derivatives. The biological activity is significantly modulated by the nature and position of substituents on the aromatic rings.[23]

The core scaffold consists of a benzoic acid ring and a phenoxy ring connected by an ether linkage. Key modification points include:

-

The Carboxylic Acid Group: This group is often crucial for activity, acting as a hydrogen bond donor and acceptor to interact with target proteins.[23] Esterification or conversion to an amide can modulate pharmacokinetics and target engagement.

-

Substituents on the Benzoic Acid Ring: The position and electronic properties of substituents are critical. For example, in α-amylase inhibitors, a hydroxyl group at the 2-position strongly enhances activity.[24]

-

Substituents on the Phenoxy Ring: Modifications here can influence lipophilicity, steric interactions, and binding affinity. In antiplasmodial derivatives, the substitution pattern on this ring strongly dictates activity and cytotoxicity.[25]

Caption: Key sites for SAR studies on the scaffold.

| Modification | Position | Effect on Activity | Example Target/Activity | Reference |

| Hydroxyl (-OH) | Benzoic Ring, C2 | Strong positive effect | α-Amylase Inhibition | [24] |

| Fluorine (-F) | Phenoxy Ring, C4 | Important for potency | Antiplasmodial | [25] |

| N-Boc-piperazinyl | Benzoic Ring | Important for potency | Antiplasmodial | [25] |

| Electron-donating groups | Phenol (Ullmann) | Better reaction yield | Synthesis | [7] |

| Hydrophilic substituents | Phenyl Ring | Facilitates binding | Anti-sickling |

Part 4: Pharmacokinetics and Metabolism

Phenoxybenzoic acid, particularly 3-phenoxybenzoic acid (3-PBA), is a well-established urinary biomarker for assessing human exposure to pyrethroid insecticides.[1][26]

Pyrethroids containing a 3-phenoxybenzyl moiety are rapidly metabolized in mammals through ester hydrolysis, yielding 3-PBA.[1][27][28] This primary metabolite can then undergo further phase II metabolism before excretion.

Metabolic Pathway of Pyrethroids to 3-PBA:

-

Phase I (Hydrolysis): Carboxylesterases cleave the central ester bond of the parent pyrethroid. This is the primary and rate-limiting step.[27][28] This reaction liberates 3-phenoxybenzyl alcohol.

-

Phase I (Oxidation): The liberated 3-phenoxybenzyl alcohol is rapidly oxidized by alcohol and aldehyde dehydrogenases to form 3-phenoxybenzoic acid (3-PBA).[27][28]

-

Phase II (Conjugation): 3-PBA and its hydroxylated derivatives undergo conjugation with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include:

The metabolism of 3-PBA shows significant species diversity. For instance, glycine conjugation is dominant in cats and sheep, while the taurine conjugate is the principal metabolite in mice, and glucuronic acid conjugates are major metabolites in rabbits and hamsters.[29]

Caption: Metabolic pathway from pyrethroids to 3-PBA.

Part 5: Analytical Methodologies

Accurate and sensitive detection of phenoxybenzoic acids is essential for both pharmacokinetic studies and biomonitoring of pyrethroid exposure.

Sample Preparation

Since a significant portion of 3-PBA is excreted as conjugates, a hydrolysis step is required to measure total 3-PBA in urine.[1][30] This is typically achieved through acid hydrolysis. Following hydrolysis, solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analyte, reducing matrix interference before instrumental analysis.[1][30]

Step-by-Step Protocol: Sample Prep for Urinary 3-PBA Analysis

-

Hydrolysis: Take a urine sample (e.g., 0.5 mL) and subject it to acid hydrolysis to deconjugate the metabolites.[30]

-

Neutralization: Neutralize the hydrolysate with a base (e.g., 6 N NaOH).[30]

-

Solid-Phase Extraction (SPE): a. Condition a mixed-mode SPE column with methanol and equilibration buffer. b. Load the neutralized hydrolysate onto the column. c. Wash the column with a sequence of solvents to remove interfering substances. d. Elute the analyte (3-PBA) using an appropriate solvent mixture (e.g., acidified ethyl acetate).

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., an acetonitrile/water mixture).[1]

Instrumental Analysis

Several techniques are used for the quantification of phenoxybenzoic acids.

| Method | Principle | Detection Limit | Throughput | Key Features | References |

| GC-ECD/MS | Gas Chromatography with Electron Capture or Mass Spec Detection | ~0.5-1.0 µg/L | Moderate | Requires derivatization to make the acid volatile. High sensitivity (ECD) and specificity (MS). | [26][31] |

| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | Low µg/L | High | The gold standard. High specificity and sensitivity without derivatization. | [1][30][32] |

| ELISA | Enzyme-Linked Immunosorbent Assay | ~2 µg/L | Very High | Fast, economical, and suitable for high-throughput screening of many samples. | [1][30] |

Conclusion and Future Perspectives

The phenoxybenzoic acid scaffold is a privileged structure in chemical and biological sciences. As a key building block, its derivatives have demonstrated significant potential in treating a range of diseases, including cancer, inflammation, and metabolic disorders. The continued exploration of SAR will undoubtedly lead to the development of more potent and selective therapeutic agents. Concurrently, its role as a major metabolite of pyrethroids underscores its importance in toxicology and environmental health. Advances in analytical chemistry will continue to improve our ability to detect this biomarker at ever-lower concentrations, providing critical data for assessing human exposure and its potential health consequences, such as links to neurodegenerative diseases.[33] The convergence of medicinal chemistry, toxicology, and analytical science ensures that phenoxybenzoic acids will remain a topic of intense research for years to come.

References

-

Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS. PubMed. Available from: [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. Available from: [Link]

-

Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. PubMed. Available from: [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. Available from: [Link]

- Synthesis and preparation process of 4-phenoxybenzoic acid. Patsnap.

-

Analytical method for the determination of urinary 3-phenoxybenzoic acid in subjects occupationally exposed to pyrethroid insecticides. PubMed. Available from: [Link]

-

Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Available from: [Link]

-

Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. NIH. Available from: [Link]

-

Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. ResearchGate. Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

-

Species differences in the metabolism of 3-phenoxybenzoic acid. PubMed. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available from: [Link]

-

3-Phenoxybenzoic Acid. Rupa Health. Available from: [Link]

-

Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. ResearchGate. Available from: [Link]

-

Synthesis of Phenols from Benzoic Acids. Organic Syntheses. Available from: [Link]

-

Ullmann condensation. Wikipedia. Available from: [Link]

-

Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar. Available from: [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. IJPPR.Human. Available from: [Link]

-

3-Phenoxybenzoic acid. PubChem. Available from: [Link]

-

Ullmann Reaction. BYJU'S. Available from: [Link]

-

Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available from: [Link]

-

The metabolism of 3-phenoxybenzoic acid-containing xenobiotic triacylglycerols in vitro by pancreatic, hormone-sensitive and lipoprotein lipases. PubMed. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

Linking Pesticide Exposure to Gestational Diabetes: Current Knowledge and Future Directions. MDPI. Available from: [Link]

-

The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. ResearchGate. Available from: [Link]

-

The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. PubMed. Available from: [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available from: [Link]

-

Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. ACS Publications. Available from: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available from: [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. PubMed. Available from: [Link]

-

A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. Available from: [Link]

-

Synthesis of compounds 14a-h using Suzuki coupling. ResearchGate. Available from: [Link]

-

The relation between dietary habits and urinary levels of 3-phenoxybenzoic acid, a pyrethroid metabolite. PubMed. Available from: [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available from: [Link]

-

4-Phenoxybenzoic acid. PubChem. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. ResearchGate. Available from: [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]

Sources

- 1. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The relation between dietary habits and urinary levels of 3-phenoxybenzoic acid, a pyrethroid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Analytical method for the determination of urinary 3-phenoxybenzoic acid in subjects occupationally exposed to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Species differences in the metabolism of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]

- 33. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]